[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
Overview
Description
“5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride” is a chemical compound that is structurally related to pyridinium salts . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of pyridinium salts involves various methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride” is related to 2-Picolylamine . The empirical formula of 2-Picolylamine is C6H8N2 . The molecular weight of 2-Picolylamine is 108.14 .Chemical Reactions Analysis
Pyridinium salts, which “5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride” is structurally related to, have been highlighted in terms of their synthetic routes and reactivity . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .Scientific Research Applications
Catalytic Applications
- Recyclable Catalyst for Acylation of Alcohols: A study by Liu, Ma, Liu, and Wang (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylating inert alcohols and phenols. This process was particularly significant for forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which aids in the efficient production of acylation products (Liu et al., 2014).
Chemical Reactions and Properties
- Role in Chemical Reactions: The compound's structure has been involved in various chemical reactions, such as in the preparation and reactivity studies of methyl 3,3-bis(4-dimethylamino) pyridinium-1-yl) propenoate dichloride. Koch, Waterman, Banks, and Streitwieser (1990) discussed its preparation and reactivity, highlighting its significance in chemical synthesis (Koch et al., 1990).
Medicinal Chemistry
- Anticonvulsant Activity: Arora and Knaus (1999) synthesized a compound involving a similar pyridine structure and evaluated its anticonvulsant activity. This research suggests the potential of pyridine derivatives in developing new medications for conditions like epilepsy (Arora & Knaus, 1999).
Materials Science
- Nonlinear Optical Properties: Li, Cui, Yang, Tao, Lin, Ye, and Yang (2012) synthesized thienyl-substituted pyridinium salts, including compounds with similar structures, to study their nonlinear optical properties. Such research is vital for developing advanced materials for optical applications (Li et al., 2012).
Enantioselective Synthesis
- Asymmetric Catalysis: Busto, Gotor-Fernández, and Gotor (2006) conducted a study on enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines, indicating the role of pyridine derivatives in enantioselective synthesis. This is crucial for creating specific chiral compounds used in various chemical industries (Busto et al., 2006).
Chemical Synthesis
- Synthesis of Dihydropyridine Derivatives: Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, and Leban (2002) explored the synthesis of dihydropyridine derivatives using compounds with a similar pyridine structure, showcasing the compound's importance in complex chemical synthesis processes (Stanovnik et al., 2002).
Properties
IUPAC Name |
[5-(aminomethyl)pyridin-2-yl]-(dimethylamino)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6,9,13H,5,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKALDHOSGZZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=NC=C(C=C1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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